molecular formula C16H16N4S B5185786 4-[5-(ethylthio)-4-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]pyridine

4-[5-(ethylthio)-4-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]pyridine

Cat. No. B5185786
M. Wt: 296.4 g/mol
InChI Key: OERHLIUTKBXISX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[5-(ethylthio)-4-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]pyridine, also known as EMPTP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicine, agriculture, and material science.

Mechanism of Action

4-[5-(ethylthio)-4-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]pyridine exerts its effects by binding to specific molecular targets in cells, including DNA and RNA. It has been shown to inhibit the activity of enzymes involved in DNA replication and repair, leading to the accumulation of DNA damage and ultimately cell death. Additionally, 4-[5-(ethylthio)-4-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]pyridine has been found to modulate the expression of certain genes involved in cell cycle regulation, apoptosis, and angiogenesis.
Biochemical and Physiological Effects:
4-[5-(ethylthio)-4-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]pyridine has been shown to have a range of biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and modulation of immune function. Additionally, 4-[5-(ethylthio)-4-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]pyridine has been found to have anti-inflammatory and antioxidant properties, which may contribute to its potential therapeutic benefits.

Advantages and Limitations for Lab Experiments

One of the major advantages of 4-[5-(ethylthio)-4-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]pyridine is its high specificity for certain molecular targets, which allows for targeted therapy with minimal off-target effects. Additionally, 4-[5-(ethylthio)-4-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]pyridine has been found to have low toxicity in animal studies, suggesting that it may be well-tolerated in humans. However, one limitation of 4-[5-(ethylthio)-4-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]pyridine is its relatively low solubility in water, which may pose challenges for drug formulation and delivery.

Future Directions

There are several potential future directions for research on 4-[5-(ethylthio)-4-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]pyridine. One area of interest is the development of novel drug delivery systems to improve the solubility and bioavailability of 4-[5-(ethylthio)-4-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]pyridine. Additionally, further studies are needed to elucidate the mechanisms underlying 4-[5-(ethylthio)-4-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]pyridine's effects on immune function and inflammation. Finally, there is a need for clinical trials to evaluate the safety and efficacy of 4-[5-(ethylthio)-4-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]pyridine in humans, particularly in the context of combination therapy with other chemotherapy drugs.
Conclusion:
In conclusion, 4-[5-(ethylthio)-4-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]pyridine is a promising chemical compound with potential applications in various fields, particularly in medicine. While further research is needed to fully understand its mechanisms of action and therapeutic potential, the current evidence suggests that 4-[5-(ethylthio)-4-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]pyridine may be a valuable addition to the arsenal of cancer treatment options.

Synthesis Methods

4-[5-(ethylthio)-4-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]pyridine can be synthesized through a multistep process that involves the reaction of 2-ethylthiophenol with 3-methyl-4-(chloromethyl)pyridine to form 4-(2-ethylthiophenyl)-3-methylpyridine. The resulting compound is then reacted with sodium azide and copper (I) iodide to form 4-(2-ethylthiophenyl)-3-methyl-5-(azidomethyl)pyridine. Finally, the compound is subjected to a cyclization reaction with triethylorthoformate to produce 4-[5-(ethylthio)-4-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]pyridine.

Scientific Research Applications

4-[5-(ethylthio)-4-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]pyridine has been extensively studied for its potential applications in medicine, particularly in the treatment of cancer. Research has shown that 4-[5-(ethylthio)-4-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]pyridine inhibits the growth of cancer cells by targeting specific enzymes and proteins involved in cell proliferation. Furthermore, 4-[5-(ethylthio)-4-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]pyridine has been found to enhance the efficacy of certain chemotherapy drugs, making it a promising candidate for combination therapy.

properties

IUPAC Name

4-[5-ethylsulfanyl-4-(3-methylphenyl)-1,2,4-triazol-3-yl]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N4S/c1-3-21-16-19-18-15(13-7-9-17-10-8-13)20(16)14-6-4-5-12(2)11-14/h4-11H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OERHLIUTKBXISX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=NN=C(N1C2=CC=CC(=C2)C)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[5-Ethylsulfanyl-4-(3-methylphenyl)-1,2,4-triazol-3-yl]pyridine

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